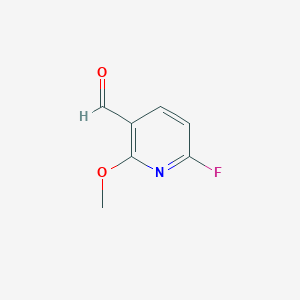
6-Fluoro-2-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It belongs to the class of heterocyclic compounds, specifically nicotinaldehydes, which are derivatives of nicotinic acid. The presence of a fluorine atom and a methoxy group on the nicotinaldehyde structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxynicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and techniques helps in achieving efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-Fluoro-2-methoxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as fluorescence or reactivity
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-2-methoxypyridine
- 6-Fluoro-2-methoxyquinoline
- 6-Fluoro-2-methoxybenzaldehyde
Uniqueness
6-Fluoro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde structure. The presence of both a fluorine atom and a methoxy group imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
6-fluoro-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 |
Clave InChI |
IFRWSPRWFTXONZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


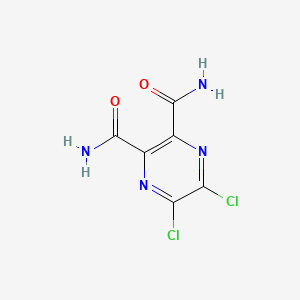

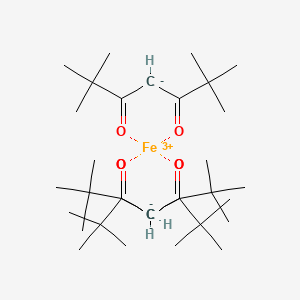
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

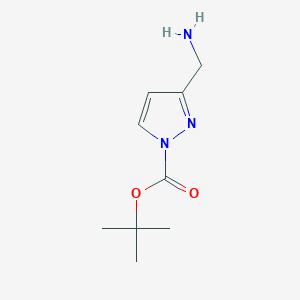


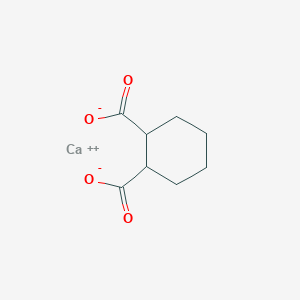
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
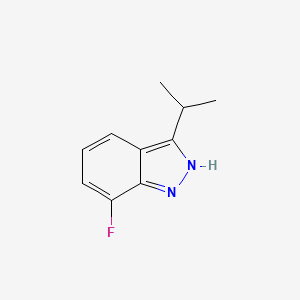

![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
